4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a partially saturated pyridine ring. The molecule is substituted at the 4-position with a 3-chloro-4-fluorophenyl group, which introduces electron-withdrawing halogens (Cl and F) that modulate its electronic and steric properties. This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and other biological targets .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZJEIMLNLQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a combination of hydrophobic interactions, hydrogen bonding, and van der waals forces.
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involved in the regulation of reactive oxygen species and the cholinergic nervous system.
Biochemical Analysis
Biochemical Properties
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor 4 (mGlu4), acting as a positive allosteric modulator This interaction enhances the receptor’s response to its natural ligand, leading to various downstream effects
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu4 can lead to changes in intracellular calcium levels, which in turn affects various cellular processes. Moreover, the compound has been observed to impact gene expression related to neuroprotection and anti-inflammatory responses, making it a potential candidate for therapeutic applications in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a positive allosteric modulator of mGlu4 involves binding to a site distinct from the receptor’s active site, thereby enhancing the receptor’s response to its natural ligand. This modulation can lead to enzyme inhibition or activation, depending on the specific signaling pathway involved. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function require further investigation. In vitro studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, suggesting potential long-term benefits or risks depending on the context of its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neuroprotective and anti-inflammatory responses without significant adverse effects. At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, potentially leading to localized effects depending on the context of its use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes. Additionally, it may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications.
Biological Activity
4-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data tables and research findings.
- Chemical Formula : C₁₂H₁₁ClFN₃
- Molecular Weight : 251.69 g/mol
- CAS Number : 1189749-85-6
- Structure : The compound features a tetrahydroimidazo[4,5-c]pyridine core with a chlorofluorophenyl substituent.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing potential applications in cancer therapy, antimicrobial activity, and neuropharmacology.
1. Anticancer Activity
Research indicates that compounds with similar imidazo[4,5-c]pyridine scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
- Case Study : A study evaluated the cytotoxic effects of related imidazo[4,5-c]pyridine derivatives against several cancer cell lines. Results showed IC₅₀ values ranging from 6.76 µg/mL to 202.08 µg/mL against human colon cancer (HCT116) cells, indicating promising anticancer potential (see Table 1) .
| Compound | Cell Line | IC₅₀ (µg/mL) | Comparison to Control |
|---|---|---|---|
| 7f | HCT116 | 6.76 | Better than 5-FU |
| 7a | HCT116 | 93.1 | Moderate |
| 7e | A549 | >1000 | Weak |
2. Antimicrobial Activity
The imidazo[4,5-c]pyridine derivatives have also shown antimicrobial properties:
- Inhibition of Pathogens : Studies have reported that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.
- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
3. Neuropharmacological Effects
Emerging research suggests potential neuroprotective effects:
- Neurotransmitter Modulation : Compounds similar to this compound may modulate neurotransmitter systems involved in mood regulation.
- Case Study : In animal models, certain derivatives have shown promise in reducing symptoms of anxiety and depression by enhancing serotonin and dopamine levels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The introduction of halogen atoms (like chlorine and fluorine) at specific positions on the phenyl ring has been shown to enhance biological activity.
- Core Modifications : Variations in the tetrahydroimidazo core can lead to significant changes in potency against different biological targets .
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula : C₁₂H₁₁ClFN₃
- Molecular Weight : ~251.69 g/mol (calculated)
- Structural Features: Imidazo[4,5-c]pyridine core with a tetrahydro ring system (4,5,6,7-tetrahydro). 3-Chloro-4-fluorophenyl substituent at the 4-position. Two hydrogen bond donors (N-H groups) and three acceptors (N and F atoms).
Synthetic routes for similar imidazo[4,5-c]pyridines often involve Pictet-Spengler reactions followed by dehydrogenation , cross-coupling with organometallic reagents , or trityl-protection strategies .
The imidazo[4,5-c]pyridine scaffold is versatile, with modifications to the aryl substituent or core structure significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Halogen Effects: The 3-chloro-4-fluoro substituent in the target compound enhances lipophilicity (XLogP3 ~2.5) compared to non-halogenated analogs (e.g., XLogP3 ~1.2 for methoxy derivatives). Bromine substitution (as in the 3-bromo-4-fluoro analog) further increases molecular weight and lipophilicity . Halogen positioning (e.g., 5-Cl-2-F vs. 3-Cl-4-F) impacts steric interactions in binding pockets, as seen in GPCR-targeted compounds .
Polar vs. Carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-...-6-carboxylic acid) exhibit higher polarity (TPSA ~40.7) , making them suitable for water-soluble prodrug designs.
Stereochemical Considerations :
- Stereospecific analogs like the (4R)-4-fluorophenyl derivative demonstrate the importance of chirality in receptor binding, a critical factor in drug design .
Biological Activity :
Preparation Methods
Synthetic Strategies for the Tetrahydroimidazo[4,5-c]pyridine Core
The core tetrahydroimidazo[4,5-c]pyridine structure is typically synthesized via a Pictet–Spengler cyclization, a classical method for constructing fused nitrogen-containing heterocycles.
Pictet–Spengler Reaction : The cyclization involves the condensation of histamine or substituted histamine derivatives with aldehydes or ketones under acidic or basic conditions to form the tetrahydroimidazo[4,5-c]pyridine ring system. For instance, histamine hydrochloride reacts with paraformaldehyde to yield the unsubstituted tetrahydroimidazo[4,5-c]pyridine core (compound 4 in referenced studies).
Substituent Introduction at C4 Position : By using substituted aldehydes or ketones in the Pictet–Spengler reaction, additional substituents can be introduced at the C4 position of the core. For example, reacting histamine with benzaldehyde followed by cyclization with suitable aldehydes or ketones under basic conditions affords C4-substituted intermediates.
Introduction of the 3-Chloro-4-fluorophenyl Group
The 3-chloro-4-fluorophenyl substituent is introduced through alkylation or acylation reactions on the secondary amine nitrogen of the tetrahydroimidazo[4,5-c]pyridine core.
Alkylation : Treatment of the core amine with arylalkyl bromides (bearing the 3-chloro-4-fluorophenyl moiety) in polar aprotic solvents like acetonitrile at room temperature leads to N-alkylated derivatives.
Acylation : Alternatively, acid chlorides derived from 3-chloro-4-fluorophenyl carboxylic acids can be reacted with the core amine in solvents such as dimethoxyethane to yield N-acylated products. This method often enhances biological activity due to conformational fixation and reduction of basicity at the nitrogen center.
Detailed Process from Patent Literature
A patent discloses an improved process for preparing related compounds containing the 3-chloro-4-fluorophenyl moiety, which can be adapted for the target compound:
Solvent Selection : Suitable solvents include ester solvents, ether solvents, chloro solvents, hydrocarbon solvents, ketone solvents, polar aprotic solvents, and alcohol solvents or mixtures thereof.
Reaction Conditions : The process involves heating the reaction mixture (e.g., with isobutyl acetate and nitromethane) at around 60°C for 1 hour to facilitate the reaction.
Acid Chloride Preparation and Reaction : The acid chloride of the 3-chloro-4-fluorophenyl derivative is slowly added to a reaction mixture containing the tetrahydroimidazo[4,5-c]pyridine precursor in N-methyl-2-pyrrolidone at 55-60°C, stirred for 3 hours, then cooled.
Workup and Isolation : The reaction mixture is treated with water and adjusted to pH 4-5 using aqueous sodium carbonate. Extraction with ethyl acetate and subsequent basification allow isolation of the product, which is then purified by filtration and drying.
Structure-Activity Relationship (SAR) and Its Influence on Preparation
Research findings indicate that substitution patterns on the tetrahydroimidazo[4,5-c]pyridine scaffold significantly affect biological activity, which in turn influences synthetic priorities:
N5 Substitution : Alkylation or acylation at the N5 position with benzyl or benzoyl groups bearing halogen substituents (Cl, F) on the phenyl ring enhances activity. For example, N5-benzoyl derivatives with 3-chloro-4-fluorophenyl groups show superior inhibition of target enzymes.
C4 Substitution : Introduction of bulky substituents at C4 tends to reduce activity, suggesting steric hindrance. Thus, synthetic routes favor minimal or no substitution at this position when targeting high potency.
Data Tables Summarizing Key Synthetic Variants and Activities
Summary of Preparation Methodology
Q & A
Q. What are the key considerations for synthesizing 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with high purity?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst loading). For example, analogous imidazo-pyridine derivatives are synthesized via multi-step protocols involving cyclization and halogenation steps under inert atmospheres . Post-synthesis, use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>99%) and confirm the absence of byproducts. NMR (¹H/¹³C) and LC-MS should validate structural integrity and molecular weight. Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to potential toxicity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ X-ray crystallography for unambiguous structural determination, as demonstrated for structurally related imidazo-pyridine derivatives . Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Pair these with experimental UV-Vis spectroscopy to correlate absorption bands with electronic transitions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines for chlorinated/fluorinated heterocycles. Use glove boxes for air-sensitive steps and avoid skin contact via nitrile gloves and lab coats. Waste must be segregated into halogenated organic waste containers and processed by certified disposal services .
Advanced Research Questions
Q. How can reaction pathways for imidazo-pyridine derivatives be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply statistical DoE (e.g., factorial or response surface designs) to systematically vary parameters (temperature, stoichiometry, solvent polarity). For example, highlights how DoE reduces trial-and-error in chemical processes. Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps and optimize yields .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model catalytic interactions, such as hydrogen bonding or π-π stacking. emphasizes integrating quantum chemical calculations (e.g., transition state analysis) with experimental validation to accelerate reaction discovery .
Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s stability?
- Methodological Answer : Conduct sensitivity analyses to identify discrepancies (e.g., solvent effects in DFT vs. real conditions). Validate computational models using controlled degradation studies (e.g., thermal gravimetric analysis, TGA) and compare with predicted decomposition pathways. Cross-reference with spectroscopic data (e.g., IR for functional group stability) .
Q. What methodologies are recommended for studying the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer : Perform titrimetric studies (e.g., UV-Vis titration) to determine binding constants with metal ions. Single-crystal X-ray diffraction of metal complexes can reveal coordination modes. Spectroelectrochemical methods (e.g., cyclic voltammetry) assess redox activity in ligand-metal systems .
Interdisciplinary and Validation Questions
Q. How can chemical engineering principles improve scalability of this compound’s synthesis?
Q. What strategies ensure reproducibility of experimental data across different research groups?
- Methodological Answer : Adopt standardized protocols (e.g., IUPAC guidelines) for synthesis and characterization. Share raw data (spectra, chromatograms) via open-access platforms. Participate in inter-laboratory validation studies, as emphasized in ’s training frameworks for rigorous experimental design .
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., environmental chemistry or drug discovery)?
- Methodological Answer :
For environmental fate studies, use LC-MS/MS to track degradation products in simulated ecosystems (soil/water matrices). In drug discovery, perform high-throughput screening (HTS) against target enzymes (e.g., kinases) and validate hits with SPR (Surface Plasmon Resonance) for binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
